N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, featuring a benzothiazole ring fused with an isonicotinamide moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as triethylamine.
Introduction of the Isonicotinamide Group: The isonicotinamide group can be introduced by reacting the benzothiazole core with isonicotinic acid or its derivatives under suitable conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through the reaction of the intermediate compound with cyclopropylmethyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, reagents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out at different positions on the benzothiazole ring or the isonicotinamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions are typically performed using nucleophiles such as amines, alcohols, or halides under suitable conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide
N-(benzo[d]thiazol-2-yl)-2-chloropropanamide
Uniqueness: N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to its specific cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This group enhances the compound's stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(20-17-19-13-3-1-2-4-14(13)23-17)12-7-8-18-15(9-12)22-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQJQMDCZQXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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